Octadec-11-en-9-ynoic acid
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Overview
Description
It is a naturally occurring compound found in the seed oils of various plants, particularly those belonging to the Santalaceae family . This compound is characterized by the presence of a triple bond and a double bond in its carbon chain, making it a unique fatty acid with interesting chemical properties .
Scientific Research Applications
Octadec-11-en-9-ynoic acid has a wide range of scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadec-11-en-9-ynoic acid can be achieved through various synthetic routes. One common method involves the partial hydrogenation of stearolic acid (9-octadecynoic acid) to introduce a double bond at the 11th position . This process typically requires the use of a palladium catalyst under controlled hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of the compound from natural sources, such as the seed oils of Santalum album and other Santalaceae plants . The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the desired fatty acid .
Chemical Reactions Analysis
Types of Reactions
Octadec-11-en-9-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Substitution: The triple bond in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts under hydrogen gas.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids such as stearic acid.
Substitution: Halogenated fatty acids and other substituted derivatives.
Mechanism of Action
The mechanism of action of Octadec-11-en-9-ynoic acid involves its interaction with various molecular targets and pathways. The compound’s acetylenic and olefinic bonds allow it to participate in a range of biochemical reactions, potentially modulating enzyme activities and cellular signaling pathways . Its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Stearolic acid (9-octadecynoic acid): A similar acetylenic fatty acid with a triple bond at the 9th position.
Linoleic acid: A polyunsaturated fatty acid with two double bonds but no triple bond.
Oleic acid: A monounsaturated fatty acid with a single double bond.
Uniqueness
Octadec-11-en-9-ynoic acid is unique due to the presence of both a triple bond and a double bond in its carbon chain, which imparts distinct chemical reactivity and biological properties . This dual unsaturation makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H30O2 |
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Molecular Weight |
278.4 g/mol |
IUPAC Name |
octadec-11-en-9-ynoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,11-17H2,1H3,(H,19,20) |
InChI Key |
VENIIVIRETXKSV-UHFFFAOYSA-N |
SMILES |
CCCCCCC=CC#CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCC=CC#CCCCCCCCC(=O)O |
Synonyms |
11-octadecen-9-ynoic acid santalbic acid ximenynic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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